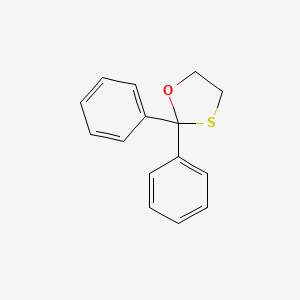

2,2-Diphenyl-1,3-oxathiolane

説明

特性

IUPAC Name |

2,2-diphenyl-1,3-oxathiolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14OS/c1-3-7-13(8-4-1)15(16-11-12-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVQRWLZGPYQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(O1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions and Procedure

-

Catalyst : ZnCl₂ (5–10 mol%)

-

Solvent : Solvent-free or dichloromethane (DCM)

-

Temperature : Room temperature (20–25°C)

-

Time : 1–2 hours under closed-vessel conditions

-

Workup : The crude product is extracted using a water-immiscible organic solvent (e.g., ether or benzene), washed with brine, and purified via crystallization.

Boron Trifluoride-Etherate-Mediated Synthesis

An alternative approach employs boron trifluoride (BF₃) as a stronger Lewis acid, particularly suitable for sterically hindered or less reactive ketones. This method operates under reflux conditions, accelerating the reaction kinetics.

Reaction Conditions and Procedure

Advantages and Limitations

BF₃ offers higher catalytic activity compared to ZnCl₂, enabling faster reaction times. However, its moisture sensitivity necessitates strict anhydrous conditions. This method is preferred for substrates requiring elevated temperatures for activation.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the leading synthesis routes:

*Yields for ZnCl₂ and BF₃ methods inferred from analogous reactions.

Critical Considerations in Synthesis Design

Solvent Selection

Methanol-water mixtures (≥75% methanol by volume) are optimal for facilitating chloramine-T-mediated deprotection of oxathiolanes. However, anhydrous solvents like toluene or ether are preferred during synthesis to prevent hydrolysis.

Catalyst Efficiency

化学反応の分析

Types of Reactions: 2,2-Diphenyl-1,3-oxathiolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the ring are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of catalysts such as palladium or nickel.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted oxathiolanes depending on the reagents used.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

2,2-Diphenyl-1,3-oxathiolane serves as a crucial intermediate in the synthesis of more complex organic compounds. It can undergo various chemical transformations, including oxidation to form sulfoxides and sulfones, and reduction to yield thiols and other derivatives.

Protective Group in Organic Chemistry

The compound is also utilized as a protective group for carbonyl functionalities during synthetic procedures. Its stability allows for the temporary protection of sensitive groups in complex molecular syntheses .

Biological Applications

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. A study demonstrated that several synthesized derivatives showed promising antifungal effects against various pathogens .

Anticancer Potential

The compound has been explored for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. This suggests potential for developing new therapeutic agents targeting cancer .

Medicinal Chemistry

Therapeutic Agents Development

The medicinal properties of this compound derivatives are under investigation for their potential in treating various diseases. For instance, compounds derived from this oxathiolane have been studied for their effectiveness against neurodegenerative diseases like Alzheimer’s disease. These compounds target multiple pathways involved in disease progression .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used as an intermediate in the production of specialty chemicals and agrochemicals. Its versatility makes it valuable in synthesizing various chemical products that require specific functional groups.

Case Study 1: Antifungal Activity

A recent study evaluated nine derivatives of this compound for antifungal activity. Six out of the nine compounds demonstrated significant efficacy against tested fungal strains. The structure-activity relationship was analyzed to optimize future designs .

Case Study 2: Anticancer Screening

In another investigation focused on anticancer activity, novel α-aminophosphonates containing the oxathiolane scaffold were synthesized and evaluated against multiple cancer cell lines. The results indicated enhanced cytotoxicity compared to standard treatments, highlighting the compound's potential as a lead structure for drug development .

Summary Table of Applications

作用機序

The mechanism of action of 2,2-Diphenyl-1,3-oxathiolane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to form stable intermediates and transition states makes it a valuable reagent in various chemical transformations. The presence of phenyl groups enhances its stability and reactivity, allowing for selective reactions with different substrates .

類似化合物との比較

Comparative Analysis with Structurally Similar Oxathiolanes

Key Observations :

- Electron-deficient carbonyl substrates (e.g., benzophenone) require stronger Lewis acids (e.g., BF₃·Et₂O) for cyclization, whereas aldehydes (e.g., benzaldehyde) react efficiently with milder acids like p-toluenesulfonic acid .

- Steric hindrance from bulky substituents (e.g., diphenyl vs. diisopropyl) may reduce reaction efficiency or necessitate optimized conditions.

Role in Cross-Coupling Reactions

2,2-Diphenyl-1,3-oxathiolane uniquely liberates a vinyl sulfide anion under basic conditions, which can be trapped by aryl bromides in Pd/Xantphos-catalyzed reactions to form aryl vinyl sulfides (Figure 2) . This contrasts with simpler derivatives like 2-phenyl-1,3-oxathiolane, which lack the steric and electronic profile to stabilize reactive intermediates effectively.

Comparative Advantages :

- Regioselectivity : The diphenyl substitution enhances stability of the transient sulfide anion, reducing side reactions (e.g., C–S bond cleavage) .

- Substrate Scope : Compatible with electron-rich and electron-poor aryl bromides, outperforming other oxathiolane surrogates in versatility .

Metabolic Pathways

In human liver microsomes, 4-bromophenyl-1,3-oxathiolane undergoes stereoselective S-oxidation to cis- and trans-S-oxides, mediated by flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes .

Physicochemical Properties

Table 2: Physical Properties of 1,3-Oxathiolane Derivatives

Structural Insights :

- The diphenyl derivative exhibits higher molecular rigidity and lipophilicity compared to alkyl-substituted analogs, influencing solubility and crystallization behavior.

- Spectral data (e.g., NMR δ values) correlate with electronic environments of the OCH₂ and SCH₂ groups, providing diagnostic tools for structural confirmation .

Q & A

Q. Key Considerations :

- The BF₃ method requires careful control of stoichiometry and reflux conditions to avoid side reactions.

- Purification via recrystallization is critical for obtaining high-purity crystals (mp 52–53°C) .

How is this compound typically purified and characterized?

Basic Question

Methodological Answer:

Purification :

- Crude product is filtered and recrystallized from isopropyl alcohol to remove unreacted starting materials and byproducts .

Q. Characterization :

- NMR Spectroscopy : Key signals include a multiplet at 3.8–4.1 ppm (methylene adjacent to oxygen) and 2.3–2.9 ppm (methylene adjacent to sulfur) .

- Infrared (IR) Spectroscopy : Absence of ketone absorption (~1700 cm⁻¹) confirms successful cyclization .

- Elemental Analysis : Used to verify molecular formula (C₁₅H₁₄OS) and purity .

How does this compound act as a vinyl sulfide surrogate in palladium-catalyzed reactions?

Advanced Question

Methodological Answer:

Under basic conditions, this compound slowly releases a vinyl sulfide anion, which participates in Pd/Xantphos-catalyzed cross-coupling with aryl bromides. The mechanism involves:

Anion Liberation : Base-induced ring opening generates the transient vinyl sulfide species.

Catalytic Cycle : The Pd⁰/Pdᴵᴵ cycle activates aryl bromides, enabling C–S bond formation .

Q. Experimental Design :

- Use Pd/Xantphos (5 mol%) in toluene at 80–100°C.

- Monitor reaction progress via GC-MS or TLC to optimize anion release kinetics and minimize competing C–S bond activation .

What are the thermal decomposition pathways of this compound and its S-oxidized derivatives?

Advanced Question

Methodological Answer:

Flash Vacuum Pyrolysis (FVP) Studies :

Q. Analytical Techniques :

- Mass Spectrometry : Identifies gaseous products (e.g., m/z 103 for methyl-oxathiolane fragments).

- X-ray Crystallography : Confirms sulfone structure and steric effects influencing decomposition .

How can computational methods aid in predicting the reactivity of this compound?

Advanced Question

Methodological Answer:

CAMEO Reaction Simulation :

- Predicts reaction outcomes under acidic/basic conditions using modules for electrophilic/nucleophilic pathways. For example:

- Acidic Conditions : Simulate BF₃-catalyzed cyclization to optimize catalyst loading.

- Basic Conditions : Model vinyl sulfide anion generation for coupling reactions .

Q. Key Parameters :

- Solvent polarity (e.g., ether vs. toluene) and temperature effects on transition states.

- Compare simulated vs. experimental yields to refine mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。